4-(Trifluoromethyl)-1H-indole CAS number and properties
4-(Trifluoromethyl)-1H-indole CAS number and properties
An In-depth Technical Guide to 4-(Trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-1H-indole, a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the trifluoromethyl group on the indole scaffold significantly influences its physicochemical and biological properties, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.
Compound Identification and Chemical Properties
4-(Trifluoromethyl)-1H-indole is an aromatic heterocyclic organic compound. Its identity is established by the Chemical Abstracts Service (CAS) number 128562-95-8.[1][2][3][4][5] The trifluoromethyl group at the 4-position of the indole ring imparts unique electronic properties and metabolic stability to its derivatives.
Physicochemical Properties
The key physical and chemical properties of 4-(Trifluoromethyl)-1H-indole are summarized in the table below. The compound is typically a solid at room temperature, though it has been described as a brown to black liquid as well.[1][4] It is recommended to store it under an inert atmosphere at 2-8°C.[4]
| Property | Value | Reference |
| CAS Number | 128562-95-8 | [1][2][3][4] |
| Molecular Formula | C₉H₆F₃N | [1][4][5] |
| Molecular Weight | 185.15 g/mol | [1][3][4][5] |
| Appearance | Solid; Brown to black Liquid | [1][4][5] |
| Boiling Point | 256.7 ± 35.0 °C (at 760 Torr) | [4][5] |
| Density | 1.367 ± 0.06 g/cm³ (at 20 °C) | [4][5] |
| Flash Point | 109.0 ± 25.9 °C | [4][5] |
| pKa | 15.59 ± 0.30 (Predicted) | [4] |
| IUPAC Name | 4-(trifluoromethyl)-1H-indole | [1] |
| InChI Key | YTVBZSLUNRYKID-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylated indoles is an area of active research. While specific, detailed protocols for the 4-substituted isomer are proprietary, general methodologies involve the cyclization of appropriately substituted aniline precursors.
General Synthesis Approach
A common strategy for synthesizing substituted indoles involves the construction of the pyrrole ring onto a pre-functionalized benzene ring. For 4-(Trifluoromethyl)-1H-indole, a plausible route starts from precursors like 2-Methyl-3-nitrobenzotrifluoride.[4] The general workflow involves the reduction of the nitro group followed by cyclization to form the indole scaffold.
A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for 4-(Trifluoromethyl)-1H-indole.
Experimental Protocol: Domino Trifluoromethylation/Cyclization
A modern approach for synthesizing related trifluoromethyl-indoles involves a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating agent (e.g., fluoroform-derived CuCF₃).[6]
Methodology:
-
Reactant Preparation: A solution of the substituted 2-alkynylaniline is prepared in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: The trifluoromethylating agent (CuCF₃) and any necessary ligands (e.g., TMEDA) are added to the reaction mixture under an inert atmosphere.[6]
-
Reaction: The mixture is heated to the optimized temperature (e.g., 60-100 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: The reaction is quenched with an aqueous solution (e.g., ammonium chloride). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(trifluoromethyl)indole.[6] This method can be adapted for other isomers with appropriate starting materials.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of 4-(Trifluoromethyl)-1H-indole.
| Spectroscopy Type | Expected Characteristics | Reference |
| ¹H NMR | Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the bicyclic ring system. A broad singlet corresponding to the N-H proton (can be solvent-dependent). A spectrum in CD₃OD is available for reference. | [7] |
| ¹³C NMR | Resonances for the nine carbon atoms. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. | [8] |
| ¹⁹F NMR | A sharp singlet for the three equivalent fluorine atoms of the CF₃ group. | [8][9] |
| IR Spectroscopy | Characteristic peaks include N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and strong C-F stretching bands (~1350-1100 cm⁻¹). | [10] |
| Mass Spectrometry | The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 185.15. | [11][12] |
Applications in Drug Discovery and Materials Science
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[13][14] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[15][16]
4-(Trifluoromethyl)-1H-indole serves primarily as a versatile building block for the synthesis of more complex, biologically active molecules.[1] Its derivatives are investigated for a wide range of therapeutic applications, including as CFTR potentiators and kinase inhibitors.[16][17]
Caption: Role of 4-(Trifluoromethyl)-1H-indole in the drug discovery pipeline.
Safety and Handling
4-(Trifluoromethyl)-1H-indole is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.
| Safety Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][5] |
| Signal Word | Warning | [1][4][5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][4][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information on handling, storage, and disposal.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 128562-95-8|4-(Trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]
- 3. 4-(Trifluoromethyl)-1H-indole - CAS:128562-95-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 4-(TRIFLUOROMETHYL)-1H-INDOLE | 128562-95-8 [chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 7. 4-(TRIFLUOROMETHYL)-1H-INDOLE(128562-95-8) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Indole - Wikipedia [en.wikipedia.org]
- 14. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
